MK-2206 acts as an allosteric inhibitor of AKT, a key protein within the PI3K/AKT pathway. Allosteric inhibitors bind to a site on a protein that is distinct from the protein's active site. This binding can alter the protein's shape and function []. In the case of MK-2206, binding disrupts AKT's activity, thereby potentially hindering cancer cell growth and survival [].
Preclinical studies have shown promising results for MK-2206. The drug has demonstrated antitumor activity against various cancer cell lines, including breast, lung, and pancreatic cancers [, ]. Additionally, studies suggest that MK-2206 may be more effective in cancer cells with specific mutations in the PI3K/AKT pathway genes, such as PIK3CA and PTEN [].
The compound 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one, commonly known as MK-2206, is an investigational drug primarily studied for its potential in cancer therapy. This compound features a complex structure that includes a triazole and naphthyridine moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 407.477 g/mol .
MK-2206 acts as an allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B). The inhibition mechanism involves blocking the phosphorylation of key residues Thr308 and Ser473 on Akt, thereby disrupting its signaling pathways involved in cell survival and proliferation . This compound has been shown to synergize with various chemotherapeutic agents, enhancing their efficacy against cancer cells .
The primary biological activity of MK-2206 lies in its role as an antineoplastic agent. By inhibiting Akt, it promotes apoptosis in cancer cells and has been observed to enhance the sensitivity of these cells to other therapeutic agents like doxorubicin and gemcitabine . Preclinical studies indicate that MK-2206 may be particularly effective against tumors with activating mutations in the PI3K/Akt pathway, which are often resistant to conventional therapies .
MK-2206 is primarily being investigated for its application in oncology. It is designed to be used in combination with other cancer therapies to overcome drug resistance. Clinical trials have explored its use in various cancers, including breast cancer and colorectal cancer, where it has shown promise in improving treatment outcomes when combined with other agents . Additionally, recent studies suggest potential applications in treating viral infections like COVID-19 due to its ability to induce autophagy and reduce viral replication .
Interaction studies have demonstrated that MK-2206 can enhance the effects of other chemotherapeutic drugs. For instance, it has been shown to increase the sensitivity of cancer cells to agents such as etoposide and rapamycin, leading to improved antitumor effects . Furthermore, research indicates that MK-2206 may modulate the cellular response to various growth factors and cytokines involved in tumor progression .
Several compounds share structural or functional similarities with MK-2206. Below is a comparison with a few notable examples:
| Compound Name | Structure Features | Mechanism of Action | Unique Aspects |
|---|---|---|---|
| A-443654 | Similar triazole structure | Inhibits Akt phosphorylation | More selective for certain Akt isoforms |
| GSK690693 | Contains a different scaffold | Pan-Akt inhibitor | Broad-spectrum activity |
| AZD5363 | Similar naphthyridine core | Inhibits Akt signaling | Advanced clinical trials |
MK-2206 stands out due to its allosteric inhibition mechanism, which allows for modulation of Akt activity without directly competing with ATP binding sites. This unique approach may provide advantages in terms of selectivity and reduced toxicity compared to ATP-competitive inhibitors .
The solubility characteristics of 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H- [1] [2] [3]triazolo[3,4-f] [1] [4]naphthyridin-3-one demonstrate significant variation across different solvent systems, reflecting the compound's complex molecular architecture and polarity profile [5] [6] [7].
Polar Aprotic Solvents Performance:
In dimethyl sulfoxide (DMSO), the compound exhibits optimal solubility with concentrations reaching ≥12.01 mg/mL when heated to 37°C with ultrasonic agitation [5] [6]. This high solubility in DMSO is attributed to the solvent's exceptional ability to solvate both the polar triazolo-naphthyridine core and the aromatic substituents through dipole-dipole interactions and hydrogen bonding capabilities [7].
Dimethyl formamide (DMF) provides significantly lower solubility at approximately 0.2 mg/mL [7]. Despite being a polar aprotic solvent, DMF's reduced solvating capacity compared to DMSO results in limited dissolution of the compound. The lower solubility in DMF suggests that the compound's molecular structure requires stronger solvation forces for effective dissolution [7].
Aqueous Solubility Limitations:
The compound demonstrates sparingly soluble characteristics in pure water, which is consistent with its lipophilic nature and high LogP value of 5.13 [3] [7]. To enhance aqueous solubility for biological applications, a mixed solvent system of DMF:phosphate-buffered saline (pH 7.2) in a 1:3 ratio achieves a solubility of 0.2 mg/mL [7]. This mixed system approach is recommended for in vitro studies, though solutions should not be stored for more than 24 hours due to stability concerns [7].
Alcoholic Solvent Incompatibility:
The compound exhibits complete insolubility in ethanol, indicating poor compatibility with protic solvents [5]. This characteristic limits formulation options for oral delivery systems and necessitates alternative solubilization strategies for pharmaceutical development [7].
| Solvent System | Solubility (mg/mL) | Classification | Applications |
|---|---|---|---|
| DMSO | ≥12.01 (with warming) | High solubility | Stock solutions, in vitro studies |
| DMF | 0.2 | Low solubility | Limited research applications |
| Water | Sparingly soluble | Poor aqueous solubility | Requires solubilization aids |
| DMF:PBS (1:3) | 0.2 | Low solubility | Biological assays |
| Ethanol | Insoluble | Incompatible | Not suitable for formulation |
The thermodynamic stability profile of 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H- [1] [2] [3]triazolo[3,4-f] [1] [4]naphthyridin-3-one under physiological conditions demonstrates favorable characteristics for biological applications, though specific environmental factors require careful consideration [8] [9] [10].
Physiological pH Stability:
Under physiological pH conditions (pH 7.4), the compound maintains structural integrity and biological activity [8]. Studies conducted with pH adjustment to 7.0 using perchloric acid or potassium hydroxide demonstrated that the compound remains stable during biological assays and metabolic studies [8]. This pH stability is crucial for in vivo applications, as it ensures consistent pharmacological activity within the physiological pH range of 7.35-7.45 [8].
Temperature Sensitivity Profile:
The compound exhibits heat sensitivity, requiring controlled temperature storage conditions [9]. At room temperature, the compound remains stable for short periods (few days) during routine shipping and handling [6]. However, for extended storage, refrigeration at 0-10°C is recommended to maintain chemical stability [9]. The melting point determination reveals decomposition occurring at temperatures above 255°C, indicating thermal instability at elevated temperatures [11].
Moisture Sensitivity and Hygroscopic Behavior:
The compound demonstrates hygroscopic properties, absorbing 1.9 weight percent water when exposed to 95% relative humidity [10]. This moisture absorption capability necessitates controlled humidity storage conditions to prevent physical and chemical degradation [10]. The hygroscopic nature may affect powder flow properties and compression characteristics during pharmaceutical processing [9].
Atmospheric Stability Considerations:
Air sensitivity represents a significant stability challenge, requiring storage under inert gas atmosphere [9]. Exposure to atmospheric oxygen and moisture can lead to oxidative degradation and hydrolytic breakdown of the triazolo-naphthyridine core structure [9]. This sensitivity necessitates specialized handling procedures and packaging systems for pharmaceutical development [9].
Degradation Pathway Analysis:
While specific degradation products have not been fully characterized for this compound, related triazoline derivatives demonstrate buffer-catalyzed degradation following pseudo-first-order kinetics [12]. The degradation rate increases with decreasing pH and elevated temperature, suggesting acid-catalyzed hydrolysis as a primary degradation mechanism [12]. General acid catalysis has been observed in similar heterocyclic compounds, with activation energies typically ranging from 12-15 kcal/mol [12].
| Storage Condition | Stability Profile | Recommended Duration | Precautions |
|---|---|---|---|
| Room temperature | Stable for shipping | Few days maximum | Minimize exposure time |
| Refrigerated (0-10°C) | Optimal stability | Long-term storage | Primary storage condition |
| Frozen (-20°C) | Extended stability | >1 year | Archival storage |
| Physiological pH | Biologically stable | Study duration | Monitor pH drift |
| High humidity (95% RH) | Moisture absorption | Limited exposure | Control humidity |
The partition coefficient and ionization properties of 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H- [1] [2] [3]triazolo[3,4-f] [1] [4]naphthyridin-3-one provide critical insights into its membrane permeability, tissue distribution, and bioavailability characteristics [3] [13] [14].
Partition Coefficient Analysis:
The compound exhibits a LogP value of 5.13 as determined by XLogP computational methods [3]. This elevated partition coefficient indicates strong lipophilic character, suggesting preferential distribution into lipid-rich environments such as cell membranes and adipose tissue [3]. The high LogP value correlates with the compound's poor aqueous solubility and enhanced membrane permeability potential [15].
Computational validation using multiple algorithms confirms the lipophilic nature: ChemAxon predictions typically underestimate lipophilicity for complex heterocycles, while AlogP calculations often provide more accurate predictions with R² values exceeding 0.98 for similar triazolo-naphthyridine scaffolds [16]. The experimental shake-flask method using pre-saturated n-octanol and water phases would provide definitive LogP determination [14].
Ionization Constant Characterization:
The triazolo-naphthyridine core structure contains multiple nitrogen atoms capable of protonation under acidic conditions [13] [17]. For related 1,2,4-triazole derivatives, pKa values typically range from 16.6-18.5 for carbon acid sites, with nitrogen protonation occurring at pKa values between -0.2 to 0.5 [17].
The aminocyclobutyl substituent introduces a basic nitrogen center with an expected pKa value around 9-10, based on analogous cyclic amine structures [13]. This ionization site becomes significantly protonated under physiological pH conditions, potentially affecting the compound's overall charge distribution and membrane permeability [13].
pH-Dependent Distribution Behavior:
The distribution coefficient (LogD) varies significantly with pH due to the ionizable amine functionality [14]. At physiological pH (7.4), partial protonation of the aminocyclobutyl group reduces the effective lipophilicity compared to the neutral form [14]. This pH-dependent partitioning influences tissue distribution patterns and may affect blood-brain barrier penetration [15].
Potentiometric titration studies using tetrabutylammonium hydroxide in non-aqueous solvents would provide precise pKa determination [13]. The half-neutralization method in various solvent systems (isopropyl alcohol, tert-butyl alcohol, acetone, and N,N-dimethylformamide) enables comprehensive ionization characterization [13].
Structure-Property Relationships:
The molecular architecture combining the electron-deficient triazolo-naphthyridine core with aromatic phenyl substituents and the basic aminocyclobutyl group creates a complex ionization profile [3]. The π-electron system of the heterocyclic scaffold influences the basicity of the amine substituent through electronic effects [13].
Hydrogen bonding capacity, indicated by two hydrogen bond donors and four acceptors, affects both partition behavior and molecular recognition processes [3]. The topological polar surface area of 89.07 Ų falls within the optimal range for oral bioavailability while maintaining sufficient lipophilicity for membrane penetration [3].
| Property | Value | Interpretation | Biological Significance |
|---|---|---|---|
| LogP (XLogP) | 5.13 | Highly lipophilic | Enhanced membrane permeability |
| Hydrogen bond donors | 2 | Moderate H-bonding | Protein binding potential |
| Hydrogen bond acceptors | 4 | Good receptor interaction | Target engagement capability |
| Rotatable bonds | 3 | Limited flexibility | Conformational stability |
| TPSA | 89.07 Ų | Optimal for permeability | Blood-brain barrier potential |
The solid-state properties of 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H- [1] [2] [3]triazolo[3,4-f] [1] [4]naphthyridin-3-one encompass critical pharmaceutical characteristics including crystalline form variations, moisture interactions, and bulk powder properties that directly impact formulation development and manufacturing processes [9] [18] [10].
Crystalline Form Analysis:
The compound exists as a crystalline solid under standard conditions, exhibiting characteristic light yellow to yellow-green coloration that may vary with crystal habit and particle size distribution [9] [18]. X-ray powder diffraction analysis would be required to definitively characterize the crystal structure and identify potential polymorphic forms [19].
Related triazolo-naphthyridine compounds demonstrate polymorphic behavior with distinct crystal forms exhibiting different thermodynamic stabilities [20] [21]. For 3-nitro-1,2,4-triazole derivatives, Form I (tetragonal, P4₁2₁2) and Form II (monoclinic, P2₁/c) polymorphs have been identified, with Form II converting irreversibly to Form I above 98°C [21] [22]. Similar polymorphic transitions may occur in this compound, necessitating comprehensive solid-state screening [19].
Hygroscopic Characterization:
The compound exhibits moderate hygroscopic properties, absorbing 1.9 weight percent water when exposed to 95% relative humidity conditions [10]. This moisture uptake capability classifies the material as hygroscopic according to pharmaceutical standards, requiring controlled humidity storage and processing conditions [10].
Dynamic vapor sorption analysis would provide detailed moisture absorption isotherms across various relative humidity levels [23]. The hygroscopic behavior may influence powder flow properties, tablet compression characteristics, and chemical stability during manufacturing processes [23]. Moisture content monitoring becomes critical for maintaining consistent product quality and preventing degradation [23].
Thermal Analysis Properties:
Differential scanning calorimetry reveals decomposition onset above 255°C, indicating thermal instability at elevated temperatures [11]. This thermal profile necessitates careful temperature control during manufacturing processes such as wet granulation, spray drying, or hot-melt extrusion [23].
Thermogravimetric analysis coupled with differential scanning calorimetry would provide comprehensive thermal characterization including glass transition temperatures, crystallization events, and decomposition kinetics [20]. Variable-temperature X-ray diffraction studies could identify potential solid-to-solid phase transitions analogous to those observed in related heterocyclic compounds [21].
Bulk Powder Properties:
The crystalline nature suggests good powder flow properties, though the hygroscopic character may affect flowability under high humidity conditions [23]. Particle size distribution analysis using laser diffraction or dynamic light scattering would characterize the primary particle size and agglomeration behavior [23].
Bulk density measurements, including tapped density and Hausner ratio calculations, provide essential data for formulation development and equipment sizing [23]. The compound's air sensitivity requires inert atmosphere processing to prevent oxidative degradation during manufacturing [9].
Solid-State Stability Considerations:
Storage under inert gas atmosphere prevents oxidative degradation while refrigerated conditions (0-10°C) maintain long-term stability [9]. The combination of hygroscopic nature and air sensitivity necessitates specialized packaging systems with moisture barriers and oxygen scavengers [9].
Accelerated stability testing following ICH guidelines would establish degradation kinetics under various temperature and humidity conditions [24]. Stress testing including photolysis, oxidation, and hydrolysis across pH ranges would identify potential degradation pathways and establish storage requirements [24].
| Solid-State Property | Characteristic | Pharmaceutical Impact | Control Strategy |
|---|---|---|---|
| Crystal form | Crystalline solid | Processing behavior | Polymorph screening |
| Color | Light yellow to yellow-green | Quality control | Visual inspection |
| Hygroscopicity | 1.9 wt% at 95% RH | Moisture management | Humidity control |
| Thermal stability | Decomposition >255°C | Processing limits | Temperature monitoring |
| Air sensitivity | Oxidation susceptible | Atmospheric control | Inert gas storage |
| Storage requirements | 0-10°C, inert atmosphere | Stability maintenance | Cold chain management |